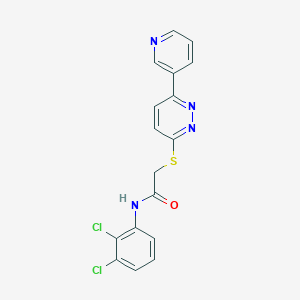
N-(2,3-dichlorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dichlorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a pyridazinone derivative that has shown promising results in various scientific studies.
Applications De Recherche Scientifique
Vibrational Spectroscopic Analysis and Quantum Computational Approach
A study by Jenepha Mary, Pradhan, and James (2022) explored the vibrational spectroscopic signatures of a related antiviral active molecule through Raman and Fourier transform infrared spectroscopy, supported by density functional theory (DFT) calculations. This research underscores the potential of such compounds in antiviral applications and provides a foundation for understanding their electronic and structural properties (Jenepha Mary, Pradhan, & James, 2022).
Antibacterial and Anti-enzymatic Potential
Nafeesa et al. (2017) synthesized and evaluated a series of N-substituted derivatives for their antibacterial and anti-enzymatic potential, revealing significant biological activities. This research indicates the utility of such compounds in combating bacterial infections and inhibiting specific enzymes, which could have implications for therapeutic development (Nafeesa et al., 2017).
Antimicrobial and Antioxidant Activities
Another study focused on the synthesis of novel pyridine and fused pyridine derivatives, examining their antimicrobial and antioxidant activities. These compounds, including the synthesis of triazolopyridine derivatives, have shown moderate to good binding energies on target proteins, suggesting their potential as antimicrobial and antioxidant agents (Flefel et al., 2018).
Anticancer and Anti-inflammatory Potential
Ahmad et al. (2010) synthesized a series of derivatives and tested them for anti-cancer, anti-inflammatory, and antimicrobial actions, highlighting the multifaceted potential of such compounds in medicinal applications. This research, particularly the activity against specific cancer cell lines, opens avenues for further exploration in cancer therapy (Ahmad et al., 2010).
Synthesis and Biological Evaluation in Cancer Therapy
The synthesis and biological evaluation of various derivatives for potential anti-cancer, antimicrobial, and anti-inflammatory agents further emphasize the importance of these compounds in scientific research. Studies like those conducted by Shukla et al. (2012), focusing on glutaminase inhibitors, showcase the therapeutic potential in cancer treatment and the broader implications for drug discovery and development (Shukla et al., 2012).
Propriétés
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N4OS/c18-12-4-1-5-14(17(12)19)21-15(24)10-25-16-7-6-13(22-23-16)11-3-2-8-20-9-11/h1-9H,10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKPZQXEUYWSRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Chlorophenyl)-8-((2,5-dimethoxyphenyl)sulfonyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2575052.png)
![N-[4-[Butyl(methyl)sulfamoyl]phenyl]prop-2-enamide](/img/structure/B2575053.png)
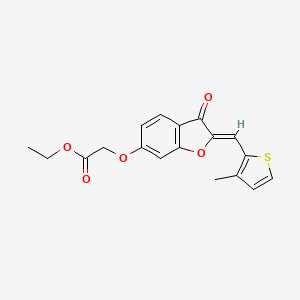
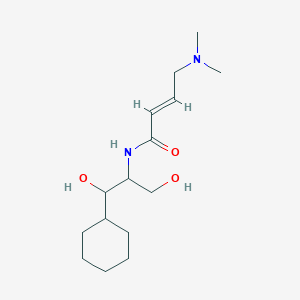
![(1R,5S)-N-ethyl-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2575059.png)
![6-(4-{[(4-fluorophenoxy)acetyl]amino}phenyl)-N,N-dimethylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2575062.png)

![8-(3,4-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2575065.png)
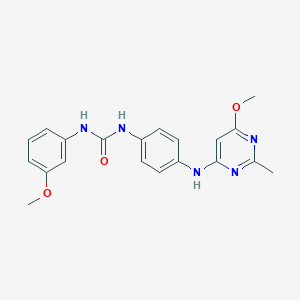

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2575068.png)
![5-(2-fluorobenzyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2575069.png)
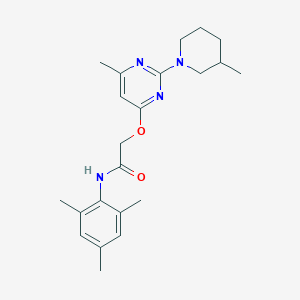
![4-[[4-[[2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]phenyl]sulfonylamino]butanoic acid](/img/structure/B2575072.png)